molecular formula C10H12O3 B045797 3-Ethoxy-4-methoxybenzaldehyde CAS No. 1131-52-8

3-Ethoxy-4-methoxybenzaldehyde

Cat. No. B045797
CAS RN: 1131-52-8
M. Wt: 180.2 g/mol
InChI Key: VAMZHXWLGRQSJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Ethoxy-4-methoxybenzaldehyde often involves reactions of vanillin derivatives with various reagents. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,2-dibromoethane produces compounds with significant structural similarities, highlighting methodologies applicable to synthesizing 3-Ethoxy-4-methoxybenzaldehyde derivatives (Diao et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds can be intricate, as demonstrated by the detailed structural analysis via crystallography. These analyses provide insights into the coplanarity of ethylenedioxy groups with aromatic systems, crucial for understanding the structural nuances of 3-Ethoxy-4-methoxybenzaldehyde (Diao et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 3-Ethoxy-4-methoxybenzaldehyde and its derivatives are key to its application potential. Studies have explored reactions with various internal and terminal alkynes, demonstrating the compound's versatility in forming 2-alkenoylphenols (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. Research into similar compounds offers a basis for understanding the physical behavior of 3-Ethoxy-4-methoxybenzaldehyde, including its interaction with light and temperature (Sharma et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, the potential for derivative formation, and its role in catalysis, have been subjects of research. Studies on related compounds, such as the electrochemical study of derivatives in methanol, shed light on the electro-methoxylation reactions significant for understanding the chemical behavior of 3-Ethoxy-4-methoxybenzaldehyde (Nematollahi & Golabi, 2000).

Scientific research applications

  • Synthesis of Nitrogen-Containing Compounds: It is used in the synthesis of Schiff bases and other nitrogen-containing compounds, contributing significantly to organic chemistry research and applications (Dikusar & Kozlov, 2007).

  • Directed Aldol Reactions: This compound plays a role in directed aldol reactions with 3-nitro-2-methoxybenzaldehydes, affecting the stereoselectivity of these reactions, which is crucial in synthetic chemistry (Baker, Castro, & Swain, 1988).

  • Polymerization into Conductive Materials: As a bis-aldehyde monomer, it can be polymerized to produce electrically conductive poly(azomethines), relevant in materials science and electrical engineering (Hafeez et al., 2019).

  • Organic Synthesis and Catalysis: Its derivatives, like 4-benzyloxy-2-methoxybenzaldehyde, have potential applications in organic synthesis and catalysis, which are foundational in pharmaceutical and chemical industries (Lu Yong-zhong, 2011).

  • Production of Aromatic Aldehydes: Methods using 3-Ethoxy-4-methoxybenzaldehyde allow for the efficient production of new aromatic aldehydes, critical in various chemical syntheses (Khachatryan et al., 2015).

  • Electrochemical Applications: In electrochemistry, the compound is used in paired electrolysis processes for synthesizing valuable chemicals, illustrating its role in sustainable chemical production (Sherbo et al., 2018).

  • Fluorescent Sensing: Derivatives like the condensation product of 4-methoxybenzaldehyde and ethylenediamine act as "off-on" fluorescent sensors, useful in analytical chemistry (Das, Bharali, & Goyari, 2018).

properties

IUPAC Name

3-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMZHXWLGRQSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288436
Record name 3-Ethoxy-4-methoxybenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxybenzaldehyde

CAS RN

1131-52-8
Record name 1131-52-8
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Record name 3-Ethoxy-4-methoxybenzaldehyde
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Record name 3-Ethoxy-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml ethanol was added to solution of 44 g KOH in 44 ml H2O. The mixture dissolved upon heating to reflux and 56 ml ethyl bromide was then added slowly. A yellow solid began to precipitate after 15 min and heating of the mixture at reflux was continued overnight. Excess ethyl bromide and solvent were removed in vacuo and the residue was distributed between water and CHCl3. The CHCl3 layer was dried and evaporated to give a pale yellow oil which crystallized from ethanol to give 112 g (93%) of 3-ethoxy-4-methoxybenzaldehyde, mp 49.5°-50.5°(Lit.12 mp 50° -51°).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 ml three-neck flask equipped with a mechanical stirrer and an inert gas tube were added 30.5 g of isovanillin, 55.2 g of potassium carbonate, 49.9 g of iodoethane and 140 ml of DMF. The mixture was stirred overnight at the room temperature. The mixture was poured into 1400 ml of water, and then the resultant mixture was extracted with ethyl acetate (600 ml×2). The ethyl acetate layers were combined. The organic phase was washed with saturated Na2CO3 (200 ml×3), 200 ml of water and 200 ml saturated NaCl, dried over anhydrous MgSO4, and filtered. The solvent was evaporated to give a straw yellow solid. The solid was recrystallized with a mixed solvent of ethyl acetate and petroleum ether (1:4) to give a white needle crystal (32.9 g). MS (m/z): 181 [M+1]+.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2,3-dihydro-benzofuran (1.0 g, 5.0 mmol) in THF (10 mL) was added a solution of n-butyllitium in hexane (1.8 mL, 2.5 N, 4.5 mmol) at −78° C. and kept for 20 min. To the mixture was added a solution of 3-ethoxy-4,N-dimethoxy-N-methyl-benzamide (1.1 g, 4.6 mmol) in THF (10 mL) at −78° C. After 30 min, isopropanol (1 mL) and water (10 mL) was added to the mixture, and the cold bath was removed. The mixture was stirred at room temperature for 20 min. The mixture was extracted with ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers was washed with HCl (1N, 50 mL), water (50 mL), brine (50 mL) and dried over MgSO4. Removal of solvent and gave 2,3-dihydro-benzofuran-5-yl)-(3-ethoxy-4-methoxy-phenyl)-methanone as an oil (1.23 g, 92% yield). The oil was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-4-methoxybenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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3-Ethoxy-4-methoxybenzaldehyde

Citations

For This Compound
85
Citations
E Kiehlmann, JE Conn, JH Borden - Organic Preparations and …, 1982 - Taylor & Francis
… EXPERIMENTAL 3-Ethoxy-4-methoxybenzaldehyde. - The … (91.5%) of beige 3-ethoxy-4-methoxybenzaldehyde, mp. 49-51'… 50.0 mmol) of 3-ethoxy-4-methoxybenzaldehyde in 100 mL of …
Number of citations: 11 www.tandfonline.com
HW Man, P Schafer, LM Wong… - Journal of medicinal …, 2009 - ACS Publications
… (11) The β-aminosulfone 3 was prepared by treatment of in situ generated imine of 3-ethoxy-4-methoxybenzaldehyde by lithium hexamethyldisilazide, with lithium dimethylsulfone and …
Number of citations: 181 pubs.acs.org
XL Zhen, JR Han - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… An anhydrous ethanol solution of 3-ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) was added to an anhydrous ethanol solution of benzohydrazide (1.36 g, 10 mmol) and the …
Number of citations: 11 scripts.iucr.org
DR Jonathan, E DravidaThendral, MK Priya… - Journal of Molecular …, 2023 - Elsevier
… )-1-methylpiperidine-4-one and (3E, 5E) -3, 5-bis (2, 4 -dimethoxybenzylidine) -1-methylpiperidine - 4 - one was synthesised from the mixture of 3-ethoxy-4-methoxybenzaldehyde and 1…
Number of citations: 1 www.sciencedirect.com
S Tanzey, S Thompson, X Shao, A Brooks, P Scott - 2018 - Soc Nuclear Med
… Synthesis of a desmethyl precursor and reference standard for [ 11 C]HQ415 was accomplished by reacting 2-amine-4-methylpyridine with either 3-ethoxy-4-methoxybenzaldehyde (for …
Number of citations: 2 jnm.snmjournals.org
RHF Manske, L Marion… - Journal of the American …, 1942 - ACS Publications
… 2-Methyl-3-ethoxy-4-methoxybenzaldehyde.—Aluminum chloride (25g.) was added to a cooled solution of 2ethoxy-3-methoxytoluene (17 g.) in dry benzene (50 cc.). To the stirred and …
Number of citations: 15 pubs.acs.org
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
1A 10604-6 2-CHLORO-6-NITROBENZALDEHYDE, 97% 11A 12809-0 3-ETHOXY-4-HYDROXYBENZALDEHYDE, 99% 21A 13871-1 2, 4, 6-TRIMETHOXYBENZALDEHYDE, 98% 2A …
Number of citations: 2 citeseerx.ist.psu.edu
P Shelley, TJ Bannan, SD Worrall, MR Alfarra… - Atmosphere, 2021 - mdpi.com
… 3,4-dimethoxybenzaldehyde can be directly compared to 3-ethoxy-4-methoxybenzaldehyde and the trend goes as expected with an increase in α m and a decrease in P L sat . Methyl 4-…
Number of citations: 1 www.mdpi.com
JR Falck, LL Miller, FR Stermitz - Journal of the American …, 1974 - ACS Publications
… 3- Ethoxy-4-methoxybenzaldehyde. To a solution of 100 g of 3-hydroxy-4-… from ethanol to give 112 g (93%) of 3-ethoxy-4-methoxybenzaldehyde, mp 49.5-50.5 (lit.11 mp 50-51 ). …
Number of citations: 33 pubs.acs.org
A Burger, RD Foggio - Journal of the American Chemical Society, 1956 - ACS Publications
The synthesis of several 2-methyl-and 2-chloro-3, 4-dihydroxyphenylalkyl-and alkanolamines, and of 5-methylpapaveraldine is described. This study includes observations on the …
Number of citations: 14 pubs.acs.org

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